methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-4-{1-[(4-methylpiperazin-1-yl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate
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Overview
Description
Methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-4-{1-[(4-methylpiperazin-1-yl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-4-{1-[(4-methylpiperazin-1-yl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate typically involves multi-step organic reactions. The starting materials may include benzothiazole derivatives, piperazine, and pyrazole intermediates. Common reaction conditions involve the use of solvents like dichloromethane or ethanol, catalysts such as palladium or copper, and reagents like acetic anhydride or sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-4-{1-[(4-methylpiperazin-1-yl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions may vary from mild to harsh, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in the compound and the type of reaction. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-4-{1-[(4-methylpiperazin-1-yl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its mechanism fully.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives, piperazine-containing molecules, and pyrazole-based compounds. Examples include:
- Benzothiazole-2-carboxylic acid
- 4-Methylpiperazine-1-carboxamide
- 3-Methyl-1H-pyrazole-5-carboxylic acid
Uniqueness
Methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-4-{1-[(4-methylpiperazin-1-yl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its unique structure may result in specific interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H24N6O3S |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
methyl 2-[2-(1,3-benzothiazol-2-yl)-4-[(E)-C-methyl-N-(4-methylpiperazin-1-yl)carbonimidoyl]-3-oxo-1H-pyrazol-5-yl]acetate |
InChI |
InChI=1S/C20H24N6O3S/c1-13(22-25-10-8-24(2)9-11-25)18-15(12-17(27)29-3)23-26(19(18)28)20-21-14-6-4-5-7-16(14)30-20/h4-7,23H,8-12H2,1-3H3/b22-13+ |
InChI Key |
JZFGPWGPYFVMRR-LPYMAVHISA-N |
Isomeric SMILES |
C/C(=N\N1CCN(CC1)C)/C2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)CC(=O)OC |
Canonical SMILES |
CC(=NN1CCN(CC1)C)C2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)CC(=O)OC |
Origin of Product |
United States |
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